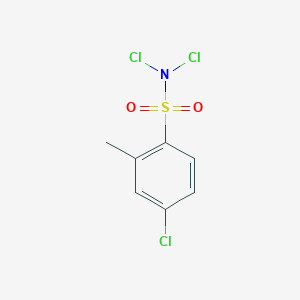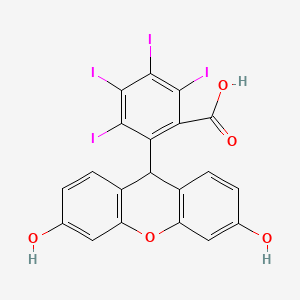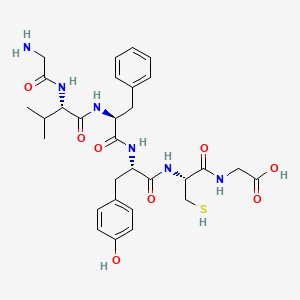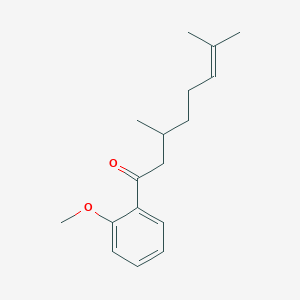![molecular formula C21H19NO2 B12593392 N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-5-methylbenzamide CAS No. 648924-59-8](/img/structure/B12593392.png)
N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-5-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxy-5-methylbenzamide is an organic compound that features a biphenyl group attached to a benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxy-5-methylbenzamide typically involves the reaction of 3-bromomethylbiphenyl with 2-hydroxy-5-methylbenzoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the bromine atom is replaced by the benzamide group. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxy-5-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzamide structure can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of nitro or halogenated biphenyl derivatives.
Aplicaciones Científicas De Investigación
N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxy-5-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxy-5-methylbenzamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The biphenyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the benzamide structure can form hydrogen bonds with amino acid residues.
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl: A simpler structure with two connected phenyl rings.
N-[([1,1’-Biphenyl]-4-yl)methyl]-2-hydroxy-5-methylbenzamide: A similar compound with the biphenyl group attached at a different position.
2-Hydroxy-5-methylbenzamide: Lacks the biphenyl group but shares the benzamide structure.
Uniqueness
N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxy-5-methylbenzamide is unique due to the specific positioning of the biphenyl group, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, potentially leading to novel applications in various fields.
Propiedades
Número CAS |
648924-59-8 |
|---|---|
Fórmula molecular |
C21H19NO2 |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
2-hydroxy-5-methyl-N-[(3-phenylphenyl)methyl]benzamide |
InChI |
InChI=1S/C21H19NO2/c1-15-10-11-20(23)19(12-15)21(24)22-14-16-6-5-9-18(13-16)17-7-3-2-4-8-17/h2-13,23H,14H2,1H3,(H,22,24) |
Clave InChI |
PUKADIPDHKPTPW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)C(=O)NCC2=CC(=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-Oxobutyl)phenyl]ethyl acetate](/img/structure/B12593310.png)

![2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[3.2.2]nonane](/img/structure/B12593325.png)
![1-Azabicyclo[3.2.0]heptane, 5-(5-isoxazolylethynyl)-](/img/structure/B12593348.png)
![3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoyl chloride](/img/structure/B12593350.png)
![Methyl 4-methoxy-3-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B12593357.png)

![2-[(4-Ethyl-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12593368.png)



![[(4-Nitrophenyl)methoxy]acetaldehyde](/img/structure/B12593390.png)


